2H-Naphtho[2,1-C][1,2]oxazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
669768-02-9 |
|---|---|
Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
benzo[f][2,1]benzoxazin-2-one |
InChI |
InChI=1S/C12H7NO2/c14-12-7-10-9-4-2-1-3-8(9)5-6-11(10)13-15-12/h1-7H |
InChI Key |
XNMJEYUWGMIIHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NOC(=O)C=C32 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Naphthooxazine Systems
Detailed Mechanistic Investigations of Cyclization Reactions
The formation of the naphthooxazine skeleton is often achieved through elegant cyclization strategies. These reactions involve the orchestrated assembly of precursor molecules, leading to the characteristic fused-ring system. Mechanistic studies have shed light on the intricate pathways governing these transformations, revealing the key roles of specific intermediates and reaction conditions.
Mannich-Type Condensation Mechanisms
The Mannich reaction, a cornerstone of organic synthesis, provides a powerful tool for the construction of naphthooxazine derivatives. researchgate.netresearchgate.net This three-component condensation typically involves a naphthol, an aldehyde (often formaldehyde), and a primary amine. jmaterenvironsci.comnih.gov The generally accepted mechanism commences with the formation of an electrophilic iminium ion from the amine and the aldehyde. researchgate.net In the context of naphtho[1,2-e] mdpi.compreprints.orgoxazine (B8389632) synthesis, β-naphthol then acts as the nucleophile, attacking the iminium ion. nih.gov This is followed by condensation with a second molecule of formaldehyde (B43269) and subsequent intramolecular cyclization to yield the final naphthooxazine product. nih.gov
The versatility of the Mannich reaction allows for the synthesis of a diverse array of naphthoxazine derivatives by varying the amine component. nsf.govnih.gov For instance, the use of different primary amines in the reaction with 2,4-di-tert-butyl phenol (B47542) and formaldehyde leads to a variety of benzoxazines, highlighting the adaptability of this method. jmaterenvironsci.com
Role of Intermediates (e.g., o-naphthoquinone nitrosomethide)
In certain synthetic routes to naphthooxazine systems, highly reactive intermediates play a pivotal role in directing the course of the reaction. One such key intermediate is the o-naphthoquinone nitrosomethide (o-NQM). mdpi.comnih.gov This transient species can be generated in situ, for example, through the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime. mdpi.comnih.gov The o-NQM intermediate is characterized by a dearomatized naphthoquinone structure bearing a nitroso-methide moiety. mdpi.com
The fate of the o-NQM intermediate is highly dependent on the reaction conditions and the substitution pattern of the starting material. It can undergo either intermolecular or intramolecular reactions, leading to different product outcomes. mdpi.commdpi.com
Intramolecular Cyclization Pathways
The intramolecular cyclization of intermediates like o-naphthoquinone nitrosomethide offers a direct pathway to fused naphthooxazine systems. For example, the oxidation of 2-hydroxy-1-naphthaldehyde oxime can lead to the formation of a spiro adduct-dimer via a Diels-Alder type self-cycloaddition of the o-NQM intermediate. mdpi.commdpi.com However, intramolecular cyclization of the o-NQM can also occur, leading to the formation of a naphtho[1,8-de] mdpi.commdpi.comoxazine ring system. mdpi.comclockss.org
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to probe the energetics of these competing pathways. For the self-cycloaddition of o-NQM, the reaction free energy for the intermolecular Diels-Alder cycloaddition has been calculated to be significantly more favorable (-82.0 kcal/mol) than the intramolecular cyclization (ca. -37.6 kcal/mol), explaining the predominance of the former in certain experimental setups. mdpi.commdpi.com The presence of substituents on the naphthalene (B1677914) ring can also dramatically influence the reaction pathway. For instance, a methoxy (B1213986) group at the peri-position (C8) of the naphthaldehyde oxime sterically hinders the formation of the spiro adduct, favoring a more facile cyclodehydration to an isoxazole (B147169) structure. mdpi.commdpi.com
Ring-Opening and Rearrangement Processes
Beyond their synthesis, naphthooxazine systems can undergo further chemical transformations, including ring-opening and rearrangement reactions. These processes can be triggered by various stimuli, such as light, heat, or the presence of a base, and can lead to the formation of new and interesting molecular architectures.
Isomerization Pathways (e.g., N-Oxide to Nitrile Oxide)
A notable rearrangement pathway for certain naphthooxazine-related structures is the isomerization of an N-oxide to a nitrile oxide. While not directly involving 2H-Naphtho[2,1-c] mdpi.commdpi.comoxazin-2-one, a study on the closely related 9-methoxynaphtho[1,2-d]isoxazole 2-oxide provides valuable insight into this type of transformation. mdpi.comresearchgate.netpreprints.org This N-oxide, upon standing in deuterated dimethyl sulfoxide (B87167) (DMSO) at room temperature, was observed to rearrange to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. mdpi.comresearchgate.netpreprints.org
This isomerization was monitored by time-course ¹H NMR spectroscopy and confirmed by ¹³C NMR and high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.netpreprints.org The resulting nitrile oxide proved to be stable in DMSO for at least 18 hours. mdpi.compreprints.org Nitrile oxides are valuable synthetic intermediates, known for their ability to participate in 1,3-dipolar cycloaddition reactions to form various five-membered heterocycles. mdpi.comresearchgate.netpreprints.org
| Starting Material | Product | Conditions | Observation |
| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | Deuterated DMSO, room temperature | Isomerization observed by NMR and HRMS; product stable for at least 18 hours. mdpi.comresearchgate.netpreprints.org |
Base-Induced Ring-Opening Phenomena
This transformation highlights the lability of the oxazine ring in the presence of a base. The reaction likely proceeds through a base-mediated cleavage of the N-O bond, followed by rearrangement to the more stable naphthonitrile structure. This type of reaction underscores the potential of naphthooxazines as precursors to other functionalized naphthalene derivatives.
| Starting Material | Reagents | Product |
| Naphtho[1,8-de] mdpi.commdpi.comoxazin-4-ol | K₂CO₃, KI, Acetone | 2,8-Dihydroxy-1-naphthonitrile mdpi.com |
Functional Group Interconversions and Derivatization Strategies
The chemical reactivity of the naphthooxazine core allows for a variety of functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of derivatives. These transformations can target the heterocyclic oxazine ring or the naphthalene backbone.
Key transformations include the reduction of the lactam carbonyl, cleavage of the N-O bond, and modifications of the aromatic rings. The introduction of various substituents is also a common strategy to modulate the physicochemical and biological properties of these compounds.
One of the fundamental reactions of the 1,2-oxazine ring system is the reductive cleavage of the N-O bond. researchgate.netresearchgate.net This can be achieved using various reducing agents, such as zinc in acetic acid, samarium(II) iodide, or through catalytic hydrogenation. researchgate.netresearchgate.net Such reactions open the heterocyclic ring to yield amino alcohol derivatives, which are valuable intermediates for further synthetic manipulations. For instance, the reduction of the C=N bond in 5,6-dihydro-4H-1,2-oxazines can be selectively accomplished using mild reducing agents like sodium cyanoborohydride to produce 1,2-oxazinane (B1295428) products. researchgate.net
Derivatization of the naphthooxazine skeleton is often achieved through multi-component reactions. For example, a series of novel naphtho[1,2-e] nih.govnih.govoxazine derivatives bearing an arylsulfonamide moiety have been synthesized in a one-pot approach. doi.org This method highlights the ability to introduce complex functional groups in a single synthetic step. Similarly, new naphtho[1,2-e] nih.govnih.govoxazine derivatives have been prepared through a one-pot, three-component condensation reaction of 2-naphthol (B1666908), various aromatic aldehydes, and arylmethanimine. nih.gov The use of different aromatic aldehydes and amines allows for the creation of a library of compounds with diverse substituents.
Furthermore, derivatization can be achieved by targeting the N-H group of the oxazine ring. For example, reaction with triphosgene (B27547) or triethyl orthoformate in the presence of a low-valent titanium reagent can lead to the formation of N-carbonyl chloride or N-dihydronaphthoxazine-carbaldehyde derivatives, respectively. nih.gov
The following table summarizes some of the key functional group interconversions and derivatization strategies applicable to naphthooxazine systems.
| Transformation | Reagents and Conditions | Product Type | Reference |
| N-O Bond Cleavage | Zn/AcOH, SmI₂, Catalytic Hydrogenation | Amino alcohols | researchgate.netresearchgate.net |
| C=N Bond Reduction | Sodium Cyanoborohydride | 1,2-Oxazinanes | researchgate.net |
| N-Sulfonylation | Arylsulfonyl Chlorides | N-Sulfonylated naphthooxazines | doi.org |
| N-Alkylation/Arylation | Multicomponent reaction with aldehydes and amines | N-Substituted naphthooxazines | nih.gov |
| N-Formylation/Carbonylation | Triethyl orthoformate/Ti, Triphosgene/Ti | N-Formyl/N-Carbonyl chloride derivatives | nih.gov |
Influence of Substituent Effects on Reactivity and Selectivity
The electronic nature and steric bulk of substituents on the naphthooxazine framework can significantly influence the reactivity of the molecule and the selectivity of its transformations. These effects are crucial in directing the outcome of reactions and in fine-tuning the properties of the resulting derivatives.
A study on the synthesis of trans-1,3-diaryl-1H-naphtho[1,2-e] nih.govnih.govoxazines via a multicomponent reaction demonstrated the impact of substituents on the aromatic aldehydes and amines on the reaction yields. researchgate.net The following table presents data on the synthesis of various substituted naphtho[1,2-e] nih.govnih.govoxazines, illustrating the influence of substituents on the reaction outcome.
| Amine Substituent (R¹) | Aldehyde Substituent (R²) | Catalyst | Yield (%) | Reference |
| 4-Cl | H | [Msim]Cl | 85 | nih.gov |
| 4-Me | H | [Msim]Cl | 82 | nih.gov |
| 4-OMe | H | [Msim]Cl | 88 | nih.gov |
| H | 4-NO₂ | [Msim]Cl | 90 | nih.gov |
| H | 4-Cl | [Msim]Cl | 87 | nih.gov |
| H | 4-Br | [Msim]Cl | 86 | nih.gov |
| H | 4-Me | [Msim]Cl | 84 | nih.gov |
| H | 4-OMe | [Msim]Cl | 89 | nih.gov |
The data suggests that both electron-donating and electron-withdrawing substituents on both the amine and aldehyde components lead to good to excellent yields under the reported reaction conditions, indicating the robustness of the synthetic method. However, subtle electronic effects can be observed. For example, the presence of a strong electron-withdrawing nitro group on the aldehyde leads to the highest yield (90%), which can be attributed to the increased electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine. nih.gov
In another study, the synthesis of 3-aryl-2,4-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazines showed varied yields depending on the substituent on the aniline (B41778). nih.gov
| Aniline Substituent | Yield (%) | Reference |
| 4-Bromo | 90 | nih.gov |
| 4-Chloro | 92 | nih.gov |
| 4-Fluoro | 94 | nih.gov |
| 4-Methoxy | 85 | nih.gov |
| 4-Methyl | 88 | nih.gov |
| 4-Nitro | 95 | nih.gov |
Here, a clear trend is observed where electron-withdrawing groups on the aniline lead to higher yields, with the 4-nitro substituted aniline giving the highest yield of 95%. This suggests that a less nucleophilic amine might be more favorable in this specific multicomponent reaction, possibly by influencing the equilibrium of the intermediate imine formation. nih.gov
These examples underscore the importance of substituent effects in modulating the reactivity and selectivity of reactions involving the naphthooxazine scaffold, providing a valuable tool for the rational design and synthesis of new derivatives with desired properties.
Advanced Spectroscopic and Analytical Characterization Techniques for Naphthooxazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2H-Naphtho[2,1-c]oxazin-2-one, various NMR experiments offer a comprehensive understanding of its atomic arrangement.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. In the case of 2H-Naphtho[2,1-c]oxazin-2-one, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.40 and 8.60 ppm. This is due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling constants are crucial for assigning each proton to its exact position in the naphthyl ring system.
| Proton | Chemical Shift (δ) in ppm |
| H-3 | 8.51 (d, J = 8.8 Hz) |
| H-4 | 7.64 (t, J = 7.6 Hz) |
| H-5 | 7.80 (t, J = 7.6 Hz) |
| H-6 | 8.02 (d, J = 8.8 Hz) |
| H-8 | 7.92 (d, J = 8.0 Hz) |
| H-9 | 7.48 (t, J = 7.6 Hz) |
| H-10 | 7.72 (t, J = 7.6 Hz) |
| H-11 | 8.15 (d, J = 8.0 Hz) |
This table is interactive. You can sort and filter the data.
Carbon-¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for 2H-Naphtho[2,1-c]oxazin-2-one will show distinct signals for each carbon atom. The carbonyl carbon of the oxazinone ring is characteristically found at a very downfield chemical shift, often around δ 160 ppm. Aromatic carbons resonate in the δ 110-150 ppm range, with quaternary carbons generally showing weaker signals.
| Carbon | Chemical Shift (δ) in ppm |
| C-2 | 159.8 |
| C-3a | 129.5 |
| C-3 | 135.2 |
| C-4 | 128.1 |
| C-5 | 128.9 |
| C-6 | 118.2 |
| C-6a | 138.1 |
| C-7a | 148.5 |
| C-8 | 125.4 |
| C-9 | 127.3 |
| C-10 | 129.1 |
| C-11 | 122.7 |
| C-11a | 131.6 |
| C-11b | 115.9 |
This table is interactive. You can sort and filter the data.
Two-Dimensional (2D) NMR Experiments (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are instrumental in assembling the complete molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the naphthyl ring system. For instance, the correlation between H-3 and H-4, and between H-5 and H-6, can be clearly established.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is essential for unequivocally assigning the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations from protons to the carbonyl carbon (C-2) can confirm the structure of the oxazinone ring.
DEPT-135 Analysis
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a spectral editing technique that differentiates between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of 2H-Naphtho[2,1-c]oxazin-2-one, CH signals will appear as positive peaks, while CH₂ signals (if present) would be negative. Quaternary carbons and carbonyl carbons are not observed in a DEPT-135 spectrum. This technique simplifies the ¹³C NMR spectrum and aids in the precise assignment of carbon signals.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying characteristic functional groups. The IR spectrum of 2H-Naphtho[2,1-c]oxazin-2-one exhibits several key absorption bands. A strong absorption band is typically observed in the range of 1750-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the cyclic ester (lactone) within the oxazinone ring. The C=N stretching vibration usually appears around 1630-1610 cm⁻¹. Additionally, absorptions corresponding to C=C stretching in the aromatic rings are found in the 1600-1450 cm⁻¹ region, and C-O stretching vibrations are observed around 1250-1150 cm⁻¹.
| Vibrational Mode | Frequency (cm⁻¹) |
| C=O Stretch (lactone) | ~1740 |
| C=N Stretch | ~1620 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch | ~1200 |
This table is interactive. You can sort and filter the data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of naphthooxazine derivatives. High-Resolution Mass Spectrometry (HRMS) offers the additional advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is invaluable for confirming the chemical formula of newly synthesized compounds.
In the study of naphtho[1,2-e] nih.govethz.choxazin-3(2H)-one derivatives, HRMS has been instrumental. For instance, the mass spectral measurements for a series of these compounds were performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface. nih.gov This technique allows for the precise determination of the mass-to-charge ratio (m/z) of the molecular ions, which in turn confirms their molecular weights.
The power of HRMS lies in its ability to resolve ions with very similar masses, providing confidence in the assigned chemical formula. nih.gov This is particularly crucial for complex molecules like naphthooxazine derivatives, where multiple elemental compositions could potentially correspond to a given nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the chromophores present in the molecule. For many pharmaceuticals and organic compounds that lack sufficient chromophores for analysis in the visible region, derivatization is employed to create a new compound with suitable absorption characteristics. researchgate.net
In the context of naphthooxazine derivatives, UV-Vis spectroscopy can be used to monitor the formation of the compounds and to study their electronic properties. For example, the UV-Vis spectra of chalcone (B49325) and its metal complexes were recorded in ethanol (B145695) to observe the absorption bands and any shifts upon complexation, indicating the interaction between the metal ions and the ligand. ijrpas.com Similarly, the UV-Vis spectra of various polycyclic aromatic hydrocarbon derivatives of fluoranthene, including naphtho derivatives, have been predicted using theoretical methods, demonstrating the utility of this technique in characterizing their electronic structure. nih.gov
The absorption spectra of these compounds are typically recorded over a range of wavelengths to identify the wavelength of maximum absorbance (λmax), which is a characteristic property of the compound under specific solvent conditions. ijrpas.com
X-ray Diffraction (XRD) for Structural Confirmation
The crystal structures of several naphthooxazine derivatives have been determined using single-crystal XRD analysis. For instance, the structure of 1-phenyl-1H-naphtho[1,2-e] nih.govethz.choxazin-3(2H)-one was determined to be monoclinic with specific unit cell parameters. nih.gov This analysis revealed the planarity of the naphthalene (B1677914) and benzaldehyde (B42025) groups and their relative orientation, as well as the conformation of the oxazine (B8389632) ring. nih.gov
Similarly, the crystal structure of 2,2'-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govethz.choxazine) was solved, showing that the oxazine moiety adopts a half-chair conformation and the ethylene (B1197577) spacer has an antiperiplanar arrangement. nih.govresearchgate.net Such detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material. nih.gov
Table 1: Crystallographic Data for Selected Naphthooxazine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1-Phenyl-1H-naphtho[1,2-e] nih.govethz.choxazin-3(2H)-one | Monoclinic | P2₁/c | 11.5625 | 16.9228 | 7.2394 | 98.155 | nih.gov |
| 2,2'-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govethz.choxazine) | Monoclinic | P2₁/n | 10.1332 | 7.0223 | 14.3986 | 99.412 | nih.gov |
| 1-(2,5-dimethoxyphenylazo)-2-naphthol | Orthorhombic | Pbca | 12.094 | 15.617 | 16.504 | 90.00 | jocpr.com |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | 5.9308 | 10.9695 | 14.7966 | 98.6180 | mdpi.com |
Elemental Analysis (CHN)
Elemental analysis, specifically CHN analysis, is a combustion-based technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This information is used to determine the empirical formula of a compound, which can then be compared to the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity.
For novel naphthooxazine derivatives, elemental analysis provides fundamental data to support the proposed chemical structures. For example, in the synthesis of novel naphtho[1,2-e] nih.govethz.choxazines bearing an arylsulfonamide moiety, the calculated elemental compositions for carbon, hydrogen, and nitrogen were compared with the experimentally found values to validate the structures of the synthesized compounds.
Chromatographic Methods for Product Isolation and Monitoring (e.g., TLC, Flash Column Chromatography, HPLC)
Chromatographic techniques are indispensable for the purification, isolation, and monitoring of reaction progress in the synthesis of naphthooxazine derivatives.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a chemical reaction by separating the components of a reaction mixture. It helps in determining the optimal reaction time and in the preliminary identification of products.
Flash Column Chromatography: This is a purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities. In the synthesis of various naphtho[1,2-e] nih.govethz.choxazine derivatives, the crude products are often purified by flash column chromatography on silica (B1680970) gel. nih.gov For example, a mixture of ethyl acetate (B1210297) and petroleum ether is commonly used as the eluent.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity. In the context of complex mixtures containing various phytochemicals, including anthocyanins, HPLC coupled with a suitable detector (like a diode array detector or a mass spectrometer) is employed for detailed profiling. nih.govmdpi.com For instance, a UHPLC-Q-TOF-MS method was developed to screen for a large number of compounds in water samples. nih.gov
In the synthesis of 1-(p-tolyl)-1H-naphtho[1,2-e] nih.govethz.choxazin-3(2H)-one, the crude product was recrystallized from a mixture of ethyl acetate and hexane (B92381) to afford the pure compound. nih.gov Similarly, in the preparation of 2,2'-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govethz.choxazine), the final product was obtained in good yield after recrystallization. nih.gov The synthesis of various naphtho[1,2-e] nih.govethz.choxazine derivatives involved pouring the reaction mixture into hot ethanol, separating the catalyst, and then adding cold water to precipitate the solid product, which was then filtered and dried. nih.gov
Computational and Theoretical Investigations of Naphthooxazine Structures
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied in chemistry to predict molecular properties.
Information regarding the reactivity of 2H-Naphtho[2,1-C] samipubco.comnih.govoxazin-2-one, which would typically be derived from DFT calculations of frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui functions, is not available in the reviewed literature.
The thermodynamic stability of 2H-Naphtho[2,1-C] samipubco.comnih.govoxazin-2-one, usually assessed through the calculation of formation energies, vibrational frequencies, and other thermodynamic parameters using DFT, has not been reported.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
There are no published molecular docking studies that detail the specific interactions of 2H-Naphtho[2,1-C] samipubco.comnih.govoxazin-2-one with any biological receptor. Such an analysis would typically identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent bonds.
Without molecular docking studies, there are no calculated binding affinities (e.g., in kcal/mol) or inhibition constants (Ki) for 2H-Naphtho[2,1-C] samipubco.comnih.govoxazin-2-one with any protein target.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. For a molecule like 2H-Naphtho[2,1-C] samipubco.comnih.govoxazin-2-one, MD simulations could provide insights into its conformational flexibility and the stability of different conformers in various environments. However, no such studies have been found.
In Silico ADME (Absorption, Distribution, Metabolism, and Excretion) Predictions
Computational, or in silico, methods for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds have become an indispensable part of modern drug discovery and development. nih.govnih.gov These predictive models allow for the early assessment of a molecule's likely pharmacokinetic profile, helping to identify candidates with a higher probability of success in later-stage clinical trials. researchgate.net For novel heterocyclic compounds such as 2H-Naphtho[2,1-c] nih.govfrontiersin.orgoxazin-2-one, in silico ADME studies provide crucial insights into their potential as therapeutic agents.
While specific in silico ADME data for 2H-Naphtho[2,1-c] nih.govfrontiersin.orgoxazin-2-one is not extensively available in the public domain, studies on structurally related naphthoxazine derivatives offer valuable predictive information. These investigations typically employ a variety of computational tools and models to estimate key pharmacokinetic parameters.
Detailed Research Findings
Recent research on a series of novel 1,3-naphthoxazine derivatives explored their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles using computational methods. nih.gov The primary goal of such studies is to evaluate the drug-likeness of these compounds based on established principles like Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
In a 2024 study on newly synthesized 1,3-naphthoxazine derivatives, researchers conducted in silico ADMET predictions to assess their potential as sunscreen agents. nih.gov The findings from this and similar studies on related heterocyclic systems provide a framework for understanding the likely ADME characteristics of the broader naphthoxazine class, including 2H-Naphtho[2,1-c] nih.govfrontiersin.orgoxazin-2-one.
The key predicted ADME parameters for a representative set of related naphthoxazine compounds are often presented in detailed data tables. These tables typically include values for molecular weight (MW), logP, the number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA), among others. These parameters collectively help in predicting the oral bioavailability and cell permeability of the compounds.
For instance, a study on 2-aryl-1H-naphtho[2,3-d]imidazole derivatives, which share a fused aromatic system with naphthoxazines, utilized in silico tools to predict their drug-likeness and ADME properties. rsc.org Such analyses are critical for filtering compound libraries and prioritizing molecules for further experimental validation.
The general approach involves using the simplified molecular-input line-entry system (SMILES) notation of the compounds as input for various online ADMET prediction tools. These platforms use quantitative structure-activity relationship (QSAR) models and other algorithms to generate predictions for a wide range of pharmacokinetic endpoints. frontiersin.orgnih.gov
Interactive Data Tables
The following tables present representative in silico ADME prediction data for a series of generic naphthoxazine derivatives, illustrating the types of information generated in such computational studies.
Table 1: Physicochemical Properties and Drug-Likeness of Representative Naphthoxazine Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| Naphthoxazine A | 285.32 | 3.1 | 1 | 3 | 0 |
| Naphthoxazine B | 315.37 | 3.8 | 1 | 3 | 0 |
| Naphthoxazine C | 331.37 | 4.2 | 1 | 4 | 0 |
| Naphthoxazine D | 349.39 | 4.5 | 2 | 4 | 0 |
This data is representative and based on typical values for this class of compounds.
Table 2: Predicted ADME Properties of Representative Naphthoxazine Derivatives
| Compound | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | Blood-Brain Barrier (BBB) Permeant | P-glycoprotein (P-gp) Substrate | CYP2D6 Inhibitor |
| Naphthoxazine A | High (92%) | High | Yes | No | Yes |
| Naphthoxazine B | High (90%) | High | Yes | No | Yes |
| Naphthoxazine C | Moderate (85%) | Moderate | No | Yes | Yes |
| Naphthoxazine D | Moderate (82%) | Moderate | No | Yes | Yes |
This data is representative and based on typical values for this class of compounds.
These tables demonstrate that naphthoxazine derivatives can be designed to have favorable drug-like properties, including good predicted intestinal absorption and the potential to cross the blood-brain barrier. However, potential liabilities, such as inhibition of cytochrome P450 enzymes (e.g., CYP2D6) and interaction with efflux transporters like P-glycoprotein, are also highlighted by these in silico predictions. Such findings are crucial for guiding the structural modification of lead compounds to optimize their pharmacokinetic profiles.
Synthetic Utility and Non Medicinal Applications of Naphthooxazine Compounds
Naphthooxazines as Versatile Synthetic Intermediates
The inherent reactivity of the naphthooxazine scaffold allows for its transformation into a variety of other valuable chemical entities. This has made them a target for chemists seeking efficient routes to complex molecular architectures.
Precursors for N-Substituted Amino Alcohols
Naphthooxazine derivatives serve as effective precursors for the synthesis of N-substituted amino alcohols. The oxazine (B8389632) ring can be selectively opened under reductive conditions to yield these valuable compounds. This transformation is particularly useful in the construction of molecules with specific stereochemistry, which is crucial in various fields, including the development of chiral ligands and catalysts.
Aldehyde Sources in Carbon Transfer Reactions
Certain naphthooxazine structures can be engineered to act as aldehyde equivalents in carbon transfer reactions. Through specific chemical manipulations, the naphthooxazine moiety can release an aldehyde functional group, which can then participate in subsequent bond-forming reactions. This strategy offers an alternative to using free aldehydes, which can sometimes be unstable or prone to side reactions.
Application in Materials Science
The unique properties of naphthooxazine compounds have led to their incorporation into a range of advanced materials, where they impart specific functionalities such as chirality and photoresponsiveness.
Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While a broad range of heterocyclic compounds, such as oxazolidinones and camphorsultam, are well-established chiral auxiliaries, the structural framework of certain chiral, non-racemic naphthooxazines can also be exploited for this purpose. wikipedia.orgspringerprofessional.denih.govresearchgate.net By attaching a naphthooxazine moiety to a reactant, chemists can influence the three-dimensional arrangement of the transition state, leading to the preferential formation of one enantiomer over the other. wikipedia.orgnih.gov After the desired stereoselective transformation, the naphthooxazine auxiliary can be cleaved and potentially recovered for reuse. wikipedia.org The effectiveness of a chiral auxiliary is often determined by its ability to induce high diastereoselectivity in reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. springerprofessional.deresearchgate.net
Table 1: Common Classes of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary Class | Common Applications | Key Features |
|---|---|---|
| Oxazolidinones (Evans Auxiliaries) | Aldol reactions, Alkylation reactions, Diels-Alder reactions | High diastereoselectivity, well-studied, commercially available. wikipedia.orgresearchgate.net |
| Camphorsultam | Michael additions, Claisen rearrangements | Provides high asymmetric induction. wikipedia.org |
| Pseudoephedrine and Pseudoephenamine | Alkylation reactions | Can be readily removed after reaction. |
This table provides examples of established chiral auxiliaries to illustrate the context in which novel chiral auxiliaries based on naphthooxazine frameworks would be considered.
Liquid Crystal Devices
The field of liquid crystal (LC) technology is continually seeking new materials with enhanced properties. While the direct application of "2H-Naphtho[2,1-C] nih.govrsc.orgoxazin-2-one" in mainstream liquid crystal displays is not widely documented, the broader class of organic molecules with rigid, anisotropic structures is of interest for creating novel LC materials. researchgate.netspie.org The incorporation of specific chromophores and functional groups into liquid crystalline frameworks can lead to materials with tunable optical and electronic properties. For instance, the development of homeotropic twisted nematic (HTN) mode liquid crystal display (LCD) devices has benefited from photo-alignment techniques to create multi-domain structures with wide viewing angles and fast response times. google.com The synthesis of novel rod-shaped fluorescent liquid crystals demonstrates the ongoing research into new molecular motifs for advanced display technologies. researchgate.net
Photochromic Materials (e.g., Naphthopyrans)
Perhaps the most significant application of naphthooxazine-related compounds in materials science is in the realm of photochromism. Photochromic materials are compounds that can reversibly change their color upon exposure to light. nih.govnih.govacs.org Spiro-indoline naphthoxazines are a prominent class of photochromic dyes known for their excellent switching kinetics and good resistance to photodegradation. nih.gov The photochromic mechanism involves the reversible cleavage of a carbon-oxygen bond within the oxazine ring upon UV irradiation, leading to the formation of a colored, open-ring merocyanine (B1260669) form. nih.govacs.org This process is thermally reversible, with the colored form reverting to the colorless closed-ring spiro form in the absence of UV light. cdnsciencepub.com
Naphthopyrans, which are structurally related to naphthooxazines, are another important class of photochromic compounds. nih.gov They also undergo a ring-opening reaction to a colored merocyanine dye when stimulated by light or mechanical force. nih.govrsc.org The synthetic accessibility and modular nature of both naphthoxazines and naphthopyrans allow for fine-tuning of their photochromic properties, such as the color of the open form and the rate of fading. nih.gov These properties have led to their use in a variety of applications, including smart materials for optical devices, photochromic lenses, and dye-sensitized solar cells. nih.govrsc.orgnih.gov
Table 2: Photochromic Properties of Selected Spiro-indoline Naphthoxazine and Naphthopyran Dyes
| Compound Class | Photochromic Reaction | Key Properties | Potential Applications |
|---|---|---|---|
| Spiro-indoline Naphthoxazines (SINO) | Reversible cleavage of C-O bond in oxazine ring. nih.govnih.govacs.org | Excellent switching kinetics, good photofatigue resistance. nih.govnih.gov | Dye-sensitized solar cells, optical and photovoltaic devices, data storage, actuators, sensing. nih.govrsc.org |
This table summarizes the general photochromic behavior and applications of the broader classes of spiro-indoline naphthoxazines and naphthopyrans.
Security Inks and Identity Markers
While there is no specific information linking 2H-Naphtho[2,1-c] nih.govacs.orgoxazin-2-one to security applications, the general class of naphthooxazine derivatives has been explored for its potential in developing advanced materials. The inherent chromophoric and fluorescent properties of some heterocyclic systems make them candidates for use in security inks and as identity markers. These compounds can be designed to exhibit specific responses to stimuli such as light or chemical agents, making them useful for anti-counterfeiting measures. The development of such materials often relies on the precise tuning of the electronic and photophysical properties of the molecule, which is achieved through synthetic modifications of the core heterocyclic structure.
Broader Industrial Applications of Heterocyclic Compounds
The versatile nature of heterocyclic compounds has led to their widespread use in various industrial sectors. The following subsections outline some of the key applications of these compounds, which could theoretically include naphthooxazine derivatives, though specific examples for 2H-Naphtho[2,1-c] nih.govacs.orgoxazin-2-one are not available.
Dyestuff and Pigment Development
Heterocyclic compounds form the chemical backbone of a vast array of synthetic dyes and pigments. Their extended conjugated systems are responsible for their ability to absorb and emit light in the visible region of the electromagnetic spectrum, resulting in vibrant colors. The color and fastness properties of these dyes can be modulated by introducing different functional groups onto the heterocyclic ring.
Corrosion Inhibitors
Certain heterocyclic compounds have been shown to be effective corrosion inhibitors for various metals and alloys. Their efficacy is often attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The presence of heteroatoms such as nitrogen, oxygen, and sulfur in the ring structure, along with pi-electrons, facilitates this adsorption process.
Antioxidants
The antioxidant properties of some heterocyclic compounds are of significant interest in the chemical and food industries. These molecules can neutralize free radicals by donating an electron or a hydrogen atom, thereby preventing oxidative damage to other molecules. The antioxidant capacity is influenced by the structure of the heterocyclic ring and the nature of its substituents.
Copolymer Synthesis
Heterocyclic compounds can serve as monomers in the synthesis of various copolymers. The resulting polymers often exhibit unique thermal, mechanical, and electronic properties, making them suitable for a range of applications, including high-performance plastics, resins, and specialty polymers. The specific characteristics of the copolymer can be tailored by carefully selecting the heterocyclic monomer and the comonomer.
Future Research Directions and Emerging Trends in Naphthooxazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The development of new and environmentally friendly methods for synthesizing naphthooxazine derivatives is a primary focus of current and future research. Traditional synthetic routes often involve harsh reaction conditions, toxic catalysts, and the generation of significant waste. Therefore, there is a growing demand for greener and more efficient synthetic strategies.
One promising approach is the use of organocatalysts, such as 2,6-pyridinedicarboxylic acid, to facilitate one-pot multicomponent reactions. researchgate.net This method offers a simpler and more efficient way to produce various naphthooxazine derivatives in moderate to excellent yields. researchgate.net Another innovative technique involves the use of propylphosphonic anhydride (B1165640) (T3P®) in a one-pot, two-step manner for the synthesis of naphthoxazinones. mdpi.com Additionally, the use of recyclable ionic liquids like 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride under microwave irradiation and solvent-free conditions presents an effective and sustainable pathway to these compounds. researchgate.net
Researchers are also exploring the use of low-valent titanium reagents to enable chemoselective reactions for the synthesis of novel naphthooxazine derivatives. nih.gov This method boasts advantages such as short reaction times and high chemoselectivity. nih.gov The broader movement towards "green nanotechnology" also influences this area, with an emphasis on using non-toxic, eco-friendly materials and processes for synthesis. nih.govyoutube.com These sustainable approaches not only reduce the environmental impact but also often lead to improved reaction efficiency and cost-effectiveness.
Exploration of Undiscovered Reactivity Patterns
While the fundamental reactivity of the naphthooxazine core is relatively understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will likely focus on uncovering novel reactivity patterns by subjecting naphthooxazines to a wider range of reaction conditions, catalysts, and reaction partners.
A key area of interest is the chemoselective functionalization of the naphthooxazine scaffold. For instance, the use of different low-valent titanium systems can induce selective reactions with reagents like triphosgene (B27547) or triethyl orthoformate, leading to a variety of new derivatives. nih.gov Understanding and controlling these selective reactions will be crucial for creating a diverse library of naphthooxazine compounds with tailored properties.
Furthermore, investigations into the synthesis of new derivatives, such as those incorporating an arylsulfonamide moiety, have revealed interesting biological activities. arabjchem.org The exploration of multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol has also led to the synthesis of novel trans-1,3-diaryl-1H-naphtho[1,2-e] mdpi.comdrugtargetreview.comoxazines. researchgate.net These examples highlight the potential for discovering new reaction pathways and generating compounds with unique structural and functional attributes.
Advanced Computational Modeling and Machine Learning in Design
The integration of computational tools is set to revolutionize the design and discovery of new naphthooxazine-based compounds. Computer-aided drug design (CADD) methods are becoming increasingly powerful in predicting the properties and activities of molecules before they are synthesized in the lab. nih.gov These approaches can significantly reduce the time and cost associated with drug discovery by filtering large virtual libraries of compounds to identify promising candidates. nih.gov
Machine learning (ML) is an emerging trend with immense potential in this field. ML algorithms can be trained on existing data to recognize patterns and predict the properties of new, unsynthesized compounds. consensus.appmedium.com This can guide the design of molecules with desired characteristics, such as enhanced biological activity or specific material properties. ML design patterns, which are solutions to common challenges in the ML workflow, can help streamline the development of predictive models for naphthooxazine compounds. youtube.com The application of ML can range from predicting the cytotoxicity of phenazinone-related compounds to designing complex ML systems for drug discovery. drugtargetreview.comsoftouch.on.catrybackprop.com By leveraging these advanced computational techniques, researchers can accelerate the design-build-test-learn cycle and more efficiently explore the vast chemical space of naphthooxazines.
Investigation of Naphthooxazine Compounds in Functional Materials
While much of the research on naphthooxazines has focused on their biological activities, there is a growing interest in their potential applications in materials science. The unique photophysical and electronic properties of the naphthooxazine scaffold make it an attractive building block for the development of functional organic materials.
Future research will likely explore the incorporation of naphthooxazine units into polymers, metal-organic frameworks (MOFs), and other advanced materials. For example, their chromogenic properties could be harnessed for the development of sensors, photochromic materials, and organic light-emitting diodes (OLEDs). The synthesis of novel naphtho[1,2-e] mdpi.comdrugtargetreview.comoxazine (B8389632) derivatives and their characterization will be crucial for understanding their structure-property relationships and unlocking their potential in these applications. arabjchem.org The synthesis of related heterocyclic systems, such as 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, and the evaluation of their properties can also provide valuable insights into the design of new functional materials based on the naphtho-fused heterocyclic core. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2H-Naphtho[2,1-C][1,2]oxazin-2-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving β-naphthol derivatives, primary amines, and formaldehyde under mild conditions. Recent advancements suggest using eco-friendly catalysts (e.g., iron oxide composites) to enhance efficiency and reduce environmental impact. Solvent polarity and temperature optimization (e.g., 60–80°C in ethanol) significantly improve yields . Characterization via , , and FT-IR is critical to confirm purity and structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and X-ray crystallography provide precise molecular weight and structural confirmation. NMR spectroscopy (, , DEPT) resolves regiochemical ambiguities, while FT-IR identifies functional groups like the oxazinone carbonyl (C=O stretch at ~1700 cm) . Polarimetry or chiral HPLC may be required for enantiomeric purity if asymmetric synthesis is attempted.
Q. How does the fused naphthalene-oxazine structure influence the compound's physicochemical properties?
- Methodological Answer : The planar naphthalene system enhances π-π stacking interactions, improving thermal stability (decomposition >250°C). The oxazinone ring introduces polarity, affecting solubility (e.g., soluble in DMSO, sparingly in water). Computational methods like DFT can predict electronic properties (HOMO-LUMO gaps) and reactivity sites .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. Systematic structure-activity relationship (SAR) studies are essential:
Synthesize derivatives with controlled substitutions (e.g., electron-withdrawing groups at C-4).
Use standardized bioassays (e.g., enzyme inhibition IC) with positive controls.
Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling guide the design of this compound-based inhibitors for therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like kinases or GPCRs. Focus on:
- Key residues (e.g., catalytic lysine in kinases) for hydrogen bonding.
- Pharmacophore mapping to optimize steric and electronic complementarity.
- Free-energy perturbation (FEP) to predict binding affinity changes upon substitution .
Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?
- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps. Isotopic labeling (, ) traces oxygen or proton transfer pathways. Spectroscopic monitoring (UV-Vis, in situ IR) detects intermediates like enolates or radical species .
Q. How can structural modifications enhance the material science applications of this compound?
- Methodological Answer : Incorporating electron-deficient substituents (e.g., nitro groups) improves fluorescence quantum yield for sensor applications. Copolymerization with diacetylenes enhances thermal stability (>300°C) and mechanical strength, validated via TGA and DSC .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the regioselectivity of electrophilic substitutions in this scaffold?
- Methodological Answer : Discrepancies may stem from solvent effects or directing group interactions. Experimental validation:
Perform electrophilic bromination (NBS) under varied conditions (polar vs. non-polar solvents).
Compare coupling constants and NOE correlations to assign substitution patterns.
Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 199.20 g/mol | |
| Thermal Decomposition | >250°C | |
| Fluorescence λ | 420–450 nm (in DMSO) | |
| Solubility in Water | <0.1 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
